![molecular formula C14H22N2OS B2699685 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 522594-67-8](/img/structure/B2699685.png)
2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research into the crystal structures and hydrogen bonding of thiophene derivatives, such as enaminones, provides foundational knowledge for understanding the chemical behavior and potential applications of "2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide". Studies have shown that thiophene derivatives can form specific hydrogen bond networks, influencing their crystal packing and stability. Such insights are crucial for designing compounds with desired physical and chemical properties (Kubicki, Bassyouni, & Codding, 2000).
Radiosensitizers and Cytotoxins
The synthesis and evaluation of nitrothiophenes as radiosensitizers and bioreductively activated cytotoxins highlight potential therapeutic applications. Compounds with tertiary amine bases or oxiranes show significant radiosensitization in hypoxic mammalian cells, suggesting their utility in enhancing the efficacy of radiation therapy (Threadgill et al., 1991).
Catalytic Aminocarbonylation
The catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, including the synthesis of carboxamide derivatives, demonstrates the versatility of thiophene derivatives in synthesizing complex organic molecules. This process is facilitated by palladium catalysis and can be enhanced in ionic liquids, showcasing potential applications in pharmaceutical synthesis and industrial chemistry (Müller et al., 2005).
Synthesis of 2-Aminothiophenes
The one-pot Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones illustrates the chemical flexibility and synthetic accessibility of thiophene derivatives. Such compounds, due to their structural diversity, are valuable in the development of materials science and organic electronics, as well as in pharmacological research (Tormyshev et al., 2006).
Antimicrobial Activity
The synthesis and evaluation of novel 2-aminothiophene derivatives for their antimicrobial activity highlight the potential of thiophene derivatives in developing new antibiotics. These compounds exhibit significant biological activities, including antimicrobial, antifungal, and antitumor effects, underscoring their importance in medicinal chemistry (Prasad et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-3-11-9(2)18-13(15)12(11)14(17)16-10-7-5-4-6-8-10/h10H,3-8,15H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXMOCIDRHSDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCCC2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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